Home > Products > Screening Compounds P35058 > METHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
METHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE -

METHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

Catalog Number: EVT-3758950
CAS Number:
Molecular Formula: C19H23N5O5
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The primary application of methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate, based on the provided literature, is its role as an intermediate in the development of novel PI3K inhibitors. [, ] It serves as a building block for creating structurally diverse analogs with potentially enhanced potency and selectivity for specific PI3K isoforms. By modifying this core structure, researchers aim to develop compounds that can selectively target and inhibit specific PI3K isoforms, potentially leading to more effective and less toxic treatments for various diseases, including cancer.

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

Compound Description: ZSTK474 is a pan-class I PI3K inhibitor. It exhibits potent inhibitory activity against all class Ia PI3K enzymes, including p110α, p110β, and p110δ. Furthermore, ZSTK474 demonstrates significant potency against two mutant forms of the p110α isoform (H1047R and E545K). In vivo studies using a U87MG human glioblastoma tumor xenograft model in mice showed that ZSTK474 effectively reduced cancer growth. At a dose of 50 mg/kg administered via intraperitoneal injection daily for ten days, it significantly inhibited tumor growth by 81% compared to untreated controls [].

Relevance: ZSTK474 shares the core 4,6-di-4-morpholinyl-1,3,5-triazin-2-yl moiety with methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate. The main structural difference lies in ZSTK474 possessing a 2-(difluoromethyl)-1H-benzimidazole group linked to the triazine core, whereas the target compound features a methyl 3-oxybenzoate substituent. This structural similarity suggests both compounds could exhibit comparable binding affinities to the PI3K enzyme family, making ZSTK474 a crucial reference point for understanding the structure-activity relationships within this class of compounds [, ].

6-Amino-4-methoxy Analogue of ZSTK474

Compound Description: This analogue of ZSTK474 exhibits significantly enhanced potency against all three class Ia PI3K enzymes (p110α, p110β, and p110δ) compared to ZSTK474. It also demonstrates notable activity against two mutant forms of the p110α isoform (H1047R and E545K) [].

Relevance: This compound represents a modification of ZSTK474, highlighting the impact of substituent changes on PI3K inhibitory activity. The presence of the 6-amino and 4-methoxy groups on the benzimidazole ring significantly increases potency compared to ZSTK474. This information suggests that modifications to the benzimidazole moiety of methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate, particularly exploring amino and methoxy substitutions, could be a promising avenue for enhancing its activity against PI3K [].

6-Aza-4-methoxy Analogue of ZSTK474

Compound Description: This analogue of ZSTK474 shows substantially lower potency against all three class Ia PI3K enzymes (p110α, p110β, and p110δ) compared to the 6-amino-4-methoxy analogue [].

Relevance: This compound, alongside the 6-amino-4-methoxy analogue, underscores the significant impact of even subtle structural changes on the activity of these triazine derivatives. The substitution of the carbon atom at the 6-position of the benzimidazole ring with a nitrogen atom drastically reduces the compound's inhibitory potency against PI3K enzymes. This observation suggests that retaining an aromatic system in this region of the molecule is crucial for optimal interaction with the PI3K enzyme. This knowledge can guide further structural modifications of methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate, highlighting the importance of maintaining a similar aromatic character in analogous positions for potent PI3K inhibition [].

1,3,5-Triazine or Pyrimidine Derivatives Containing Dithiocarbamate

Compound Description: These compounds were designed based on the structure of ZSTK474 as potential PI3Kα selective inhibitors []. Compound 13, a representative of this series, exhibited a half-maximal inhibitory concentration (IC50) of 1.2 nM for PI3Kα, demonstrating excellent kinase selectivity. Additionally, Compound 13 effectively inhibited the growth of HCT-116 and U87-MG tumor cell lines in vitro, with IC50 values of 0.83 and 1.25 μM, respectively. In vivo studies using a U87-MG cell line xenografts mouse model showed that Compound 13 significantly reduced tumor growth at a dose of 40 mg/kg administered via intraperitoneal injection without noticeable toxicity [].

Relevance: These compounds, particularly Compound 13, highlight the potential of incorporating dithiocarbamate moieties into 1,3,5-triazine-based scaffolds for developing potent and selective PI3Kα inhibitors. The successful application of this strategy, derived from the structural features of ZSTK474, suggests that incorporating dithiocarbamate groups into methyl 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]benzoate could be a promising approach to explore for enhancing its potency and selectivity towards PI3Kα [].

Properties

Product Name

METHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

IUPAC Name

methyl 3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzoate

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H23N5O5/c1-26-16(25)14-3-2-4-15(13-14)29-19-21-17(23-5-9-27-10-6-23)20-18(22-19)24-7-11-28-12-8-24/h2-4,13H,5-12H2,1H3

InChI Key

KCHLRQLIBLVFFS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.